molecular formula C10H8N2O3 B1436747 Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate CAS No. 1000578-10-8

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Cat. No. B1436747
M. Wt: 204.18 g/mol
InChI Key: FOIQBHSPCYEVGH-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It is also known by several other names such as “Methyl 4-oxo-3;4-dihydroquinazoline-8-carboxylate”, “METHYL 3,4-DIHYDRO-4-OXOQUINAZOLINE-8-CARBOXYLATE”, and “3,4-Dihydro-4-oxo-8-quinazolinecarboxylic acid methyl ester” among others .


Physical And Chemical Properties Analysis

“Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate” has a predicted boiling point of 378.2±44.0 °C and a density of 1.39 . Its pKa value is predicted to be 0.43±0.20 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Computer Prediction of Biological Activity : Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate derivatives have been synthesized for potential use in treating male reproductive and erectile dysfunction. These compounds are predicted to be slightly toxic or practically nontoxic, based on acute toxicity predictions using GUSAR software (Danylchenko, Drushlyak, & Kovalenko, 2016).

Molecular and Crystal Structures

  • Molecular and Crystal Structures Analysis : Thermal decarbonylation of methyl 1-aryl-3-(het)aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates leads to 8-substituted methyl 3-(het)aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates, with X-ray diffraction revealing no hydrogen bonds in the crystals (Boteva et al., 2014).

Anticancer Activity

  • Breast Anticancer Activity : Some derivatives have shown significant anticancer activity against the MCF-7 breast cancer cell line, indicating potential therapeutic applications in cancer treatment (Gaber et al., 2021).

Novel Compound Synthesis

  • Synthesis of Novel Compounds : New routes have been discovered for the synthesis of various derivatives of 4-oxo-3,4-dihydroquinazoline, exploring their potential in pharmaceutical applications (Süsse & Johne, 1985).

Antimicrobial, Antitubercular, and Anti-HIV Activity

  • Antimicrobial and Antitubercular Potential : A series of novel 4-oxo-3,4-dihydroquinazoline derivatives exhibit promising antimicrobial, antitubercular, and anti-HIV activities, suggesting their potential as novel therapeutic agents (Sulthana, Chitra, & Alagarsamy, 2019).

Pharmacological Activity

  • Pharmacological Activity in Derivatives : Derivatives containing an “in-built” fragment of amino acid glycine have been found to show central neurotropic effects, including hypnotic, anticonvulsant, and antidepressant activities (Ovsjanykova et al., 2016).

Hepatitis B Virus Inhibition

  • Inhibition of Hepatitis B Virus Replication : Certain synthesized compounds have been shown to inhibit Hepatitis B Virus replication effectively in vitro, adding to their therapeutic potential (Kovalenko et al., 2020).

Safety And Hazards

“Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate” is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding inhalation of dust, fume, gas, mist, vapors, or spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 4-oxo-3H-quinazoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)11-5-12-9(6)13/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIQBHSPCYEVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653342
Record name Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

CAS RN

1000578-10-8
Record name Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (5.0 g, 26.3 mmol) was treated with a solution of sulfuric acid ((1.2 equivalents) in anhydrous MeOH (100 mL) under refluxing for 2 days. After cooling to rt, 2N NaOH solution was added to the reaction mixture to adjust pH˜8. After removal of MeOH, methyl ester was collected by filtration, and washing with water and ethyl acetate as pale yellow solid in 94% yield. 1HNMR (in DMSO): 3.84 (s, 3H), 7.42 (t, J=7.6 Hz, 1H), 7.85 (d, J=6.9 Hz, 1H), 8.16 (s, 1H), 8.20 (d, J=7.8 Hz, 1H). Mass: M+H+: 205.
Quantity
5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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